(Z)-3-(2-methoxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one

Physicochemical profiling Lipophilicity Hydrogen bonding

(Z)-3-(2-methoxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one (CAS 307525-26-4) is a fully substituted 2-thioxothiazolidin-4-one (rhodanine) derivative bearing a 2-methoxyphenyl group at N-3 and a cinnamylidene (phenylallylidene) moiety at C-5. The 2-thioxothiazolidin-4-one core is a privileged heterocyclic scaffold in medicinal chemistry, enabling structural modification at both N-3 and C-5 positions to generate diverse bioactive molecules.

Molecular Formula C19H15NO2S2
Molecular Weight 353.45
CAS No. 307525-26-4
Cat. No. B2592807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(2-methoxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one
CAS307525-26-4
Molecular FormulaC19H15NO2S2
Molecular Weight353.45
Structural Identifiers
SMILESCOC1=CC=CC=C1N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S
InChIInChI=1S/C19H15NO2S2/c1-22-16-12-6-5-11-15(16)20-18(21)17(24-19(20)23)13-7-10-14-8-3-2-4-9-14/h2-13H,1H3/b10-7+,17-13-
InChIKeyBCTRHWYEJXXTFR-DESBJYGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (Z)-3-(2-methoxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one Is a Distinct Chemical Starting Point for Rhodanine-Based Probe & Lead Discovery


(Z)-3-(2-methoxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one (CAS 307525-26-4) is a fully substituted 2-thioxothiazolidin-4-one (rhodanine) derivative bearing a 2-methoxyphenyl group at N-3 and a cinnamylidene (phenylallylidene) moiety at C-5 . The 2-thioxothiazolidin-4-one core is a privileged heterocyclic scaffold in medicinal chemistry, enabling structural modification at both N-3 and C-5 positions to generate diverse bioactive molecules [1]. This particular substitution pattern creates a conjugated push-pull chromophore with distinct electronic and steric properties that differentiate it from simpler rhodanine derivatives used in screening libraries.

Rhodanine-based probe and lead discovery scaffold
N-3 2-methoxyphenyl and C-5 cinnamylidene substitution pattern
Push-pull chromophore for optical assay design

Generic 2-Thioxothiazolidin-4-one Analogs Cannot Substitute CAS 307525-26-4 Without Altering Key Molecular Recognition Features


The biological and physicochemical profile of 2-thioxothiazolidin-4-ones is exquisitely sensitive to the nature of the N-3 substituent [1]. In a series of aldose reductase inhibitors, N-unsubstituted analogs exhibited low micromolar potency, whereas insertion of an acetic acid chain at N-3 shifted affinity to submicromolar levels comparable to the clinical drug epalrestat [1]. Similarly, the o-tolyl analog IMB-10 (CAS 307525-40-2) acts as an αMβ2 integrin stabilizer, while the 2-methoxybenzyloxy-containing CG-707 (CAS 1443442-61-2) inhibits PRL-3 phosphatase with an IC50 of 0.8 µM [2]. The 2-methoxyphenyl group at N-3 in the target compound introduces a hydrogen-bonding-capable ortho substituent absent in the o-tolyl isomer, which is predicted to alter both target selectivity and pharmacokinetic properties. Simple replacement with an unsubstituted rhodanine or a different N-3 analog would therefore confound any structure-activity correlation.

N-3 substituent identity governs target selectivity and potency; a 2-methoxyphenyl group provides hydrogen-bonding capacity absent in the o-tolyl analog IMB-10.
Generic unsubstituted or differently N-3-functionalized rhodanines may shift affinity by ≥10-fold, confounding structure-activity correlations in ALR2 or integrin assays.
C-5 cinnamylidene extension differs from typical benzylidene probes; substitution alters π-conjugation and photophysical behavior, affecting optical assay compatibility.

Quantitative Differentiation Evidence for CAS 307525-26-4 Versus Closest Structural Analogs


N-3 Ortho-Methoxy Substitution Confers Higher Calculated LogP and Hydrogen-Bond Acceptor Count Compared to the o-Tolyl Analog IMB-10

The target compound (MW = 353.45 g/mol) replaces the o-tolyl group of IMB-10 (MW = 337.46 g/mol) with a 2-methoxyphenyl group at N-3 . The precursor 3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one has a measured LogP of 2.4, compared to approximately 2.06–2.34 for the 4-methoxyphenyl regioisomer . The 2-methoxy group adds a hydrogen-bond acceptor (ether oxygen) capable of intramolecular interactions with the thioxo moiety, while the o-tolyl analog carries only a methyl group with no H-bond acceptor capacity at this position. This substitution is expected to reduce aqueous solubility but enhance membrane permeability relative to the non-methoxylated analog.

Physicochemical Differentiation
Class-level inference
MW +16 g/mol vs. IMB-10; H-bond acceptor count increased by 1; predicted LogP ~3.5–4.0
Altered permeability and solubility profile may influence assay compatibility
Predicted LogP based on fragment methods; experimental verification advised
Physicochemical profiling Lipophilicity Hydrogen bonding

C-5 Cinnamylidene Extension Provides an Extended π-Conjugated System Distinct from Benzylidene-Containing Rhodanine Probes

The C-5 substituent in the target compound is a 3-phenylallylidene (cinnamylidene) group that extends conjugation by one additional double bond compared to the ubiquitous benzylidene-substituted rhodanines . This structural feature is shared with IMB-10 and CG-707 but is absent in most commercially available rhodanine screening compounds, which typically carry benzylidene or simple arylidene groups . A DFT and PCM-TD-DFT computational study on 5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone derivatives confirmed that the extended π-system red-shifts the absorption spectrum and increases the molar extinction coefficient relative to benzylidene analogs [1]. This property is exploitable for fluorescence-based assays or photochemical probe design.

Extended π-Conjugation
Class-level inference
Cinnamylidene adds one conjugated double bond vs. benzylidene; DFT-calculated HOMO-LUMO gap reduced ~0.3–0.5 eV
Red-shifted absorption and higher molar absorptivity support optical probe development
DFT at B3LYP/6-311++G(d,p) level; class-level trend for cinnamylidene derivatives
Photophysical properties Conjugation Chromophore design

N-3 Substitution Critically Determines Biological Target Engagement: Aldose Reductase Inhibitory Potency Shifts from Low Micromolar to Submicromolar with N-3 Functionalization

A systematic SAR study of 2-thioxo-4-thiazolidinone derivatives as aldose reductase inhibitors (ARIs) demonstrated that N-unsubstituted analogs inhibited ALR2 with IC50 values in the low micromolar range (e.g., 1–10 µM), whereas introduction of an N-3 acetic acid chain produced compounds with submicromolar IC50 values comparable to epalrestat (IC50 ~0.1 µM) [1]. The target compound carries an N-3 2-methoxyphenyl group—a neutral, aromatic substituent distinct from both the unsubstituted and carboxylic-acid-bearing analogs. While no direct ALR2 data exist for this specific compound, the class-level SAR predicts an intermediate potency profile influenced by the methoxy group's electron-donating character and steric occupancy at the N-3 binding pocket.

ALR2 Inhibitory Potency Shift
Class-level inference
≥10-fold potency shift from unsubstituted to N-3 acetic acid analogs; 2-methoxyphenyl predicted intermediate
N-3 substituent is a critical potency determinant; 2-methoxyphenyl group provides distinct SAR reference point
In vitro ALR2 assay (NADPH oxidation); IC50 values from Maccari et al.; target compound not directly tested
Structure-activity relationship Aldose reductase Enzyme inhibition

Close Structural Analogs Exhibit Divergent Biological Activities: IMB-10 Targets Integrin αMβ2, CG-707 Inhibits PRL-3 Phosphatase

The two most closely related commercially available analogs of the target compound display completely different biological activities. IMB-10, which differs only by an o-tolyl vs. 2-methoxyphenyl substitution at N-3, stabilizes the activated αMβ2 integrin–ligand interaction and inhibits leukocyte migration in vitro and neutrophil emigration in vivo [1]. CG-707, which carries a 2-((2-methoxybenzyl)oxy)phenyl group at C-5 instead of the simple cinnamylidene, inhibits PRL-3 phosphatase with an IC50 of 0.8 µM and blocks colon cancer cell migration . This divergence demonstrates that small structural perturbations on the 2-thioxothiazolidin-4-one scaffold redirect target engagement. The target compound's unique combination of 2-methoxyphenyl at N-3 and unsubstituted cinnamylidene at C-5 represents an unexplored chemotype between these two characterized pharmacological profiles.

Divergent Target Engagement
Cross-study comparable
IMB-10 (o-tolyl) targets integrin αMβ2; CG-707 targets PRL-3 (IC50 0.8 µM); target compound unexplored
Unique chemotype between two validated probes; may reveal novel target interactions
Based on published data; target compound not yet profiled in primary screens
Target selectivity Integrin modulation Phosphatase inhibition

Recommended Research & Procurement Scenarios for (Z)-3-(2-methoxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one (CAS 307525-26-4)


Structure-Activity Relationship (SAR) Expansion of the 2-Thioxothiazolidin-4-one Scaffold in Integrin Modulation

Given that the o-tolyl analog IMB-10 is a validated αMβ2 integrin stabilizer with in vivo efficacy in a peritonitis model [1], the target compound—differing by a single methoxy oxygen atom—serves as a direct SAR probe. Researchers studying integrin-mediated leukocyte trafficking can systematically compare the 2-methoxyphenyl and o-tolyl analogs to map hydrogen-bonding requirements in the IMB-10 binding cavity identified by computational modeling [1]. The additional H-bond acceptor on the target compound may enhance or disrupt binding to the distinct cavity present only in the activated integrin I domain.

Development of Extended-Conjugation Rhodanine Probes for Optical or Photochemical Assays

The cinnamylidene moiety at C-5 provides an extended π-system that red-shifts absorption and enhances molar absorptivity compared to benzylidene rhodanines [2]. The target compound is suitable for laboratories developing fluorescence polarization, FRET-based, or photochemical crosslinking probes where benzylidene analogs lack sufficient spectral separation from biological autofluorescence. The 2-methoxyphenyl N-3 group further tunes the electronic environment of the chromophore, as demonstrated by DFT studies on analogous 5-(3-phenyl-2-propenylidene) derivatives [2].

Comparative Chemogenomic Profiling to Deorphanize the N-3 2-Methoxyphenyl Chemotype

With IMB-10 hitting integrin αMβ2 and CG-707 inhibiting PRL-3 phosphatase, the target compound represents an intermediate chemotype whose protein target(s) remain unknown [1]. Procurement of this compound is justified for broad-panel kinase, phosphatase, or integrin selectivity screens to identify whether the 2-methoxyphenyl–cinnamylidene combination biases activity toward a novel target, potentially revealing a new pharmacological mechanism inaccessible to the two flanking analogs. The compound is listed in the Sigma-Aldrich catalog and is available for such exploratory profiling studies.

Negative Control or Orthogonal Chemotype in Aldose Reductase Inhibitor Screening Cascades

The SAR established by Maccari et al. shows that N-3 substitution on the 2-thioxothiazolidin-4-one scaffold modulates ALR2 inhibitory potency by ≥10-fold [3]. The target compound, with its neutral N-3 2-methoxyphenyl group, is predicted to display intermediate potency and can serve as a selectivity control compound to differentiate N-3-dependent vs. N-3-independent inhibition mechanisms in ALR2 or related aldo-keto reductase assays. This application leverages the compound's structural distinction from both N-unsubstituted (potent) and N-3 acetic acid (highly potent, epalrestat-like) analogs.

Application
Selection Property
Validation Focus
Integrin αMβ2 SAR probe development
N-3 2-methoxyphenyl H-bonding capability
Binding affinity comparison vs. o-tolyl analog
Optical/FRET assay probe design
Extended cinnamylidene π-system
Spectral red-shift and molar absorptivity enhancement
Chemogenomic target deorphanization
Untested chemotype between IMB-10 and CG-707
Broad-panel selectivity profiling
ALR2 inhibitor selectivity control
Neutral N-3 2-methoxyphenyl (intermediate potency)
N-3-dependent inhibition mechanism differentiation
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